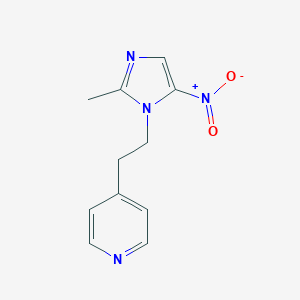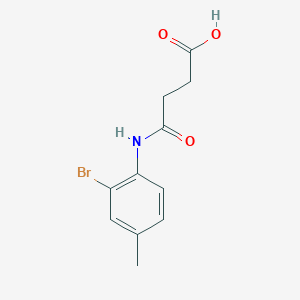
Hexa-1,3-dien-5-yne
Descripción general
Descripción
Hexa-1,3-dien-5-yne, also known as butadiyne, is a chemical compound that belongs to the class of alkynes. It is a highly reactive compound that has been extensively studied for its applications in various fields of science. In
Mecanismo De Acción
Hexa-1,3-dien-5-yne is a highly reactive compound that can undergo various reactions. It can undergo addition reactions with electrophiles, such as acids and halogens. It can also undergo polymerization reactions to form polybutadiene. In addition, hexa-1,3-dien-5-yne can undergo cycloaddition reactions with various compounds, such as azides and alkynes.
Biochemical and Physiological Effects:
Hexa-1,3-dien-5-yne has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells. In addition, hexa-1,3-dien-5-yne has been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using hexa-1,3-dien-5-yne in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its high reactivity also makes it difficult to handle and store. In addition, hexa-1,3-dien-5-yne is highly toxic and can pose a risk to researchers if not handled properly.
Direcciones Futuras
There are several future directions for the study of hexa-1,3-dien-5-yne. One direction is the development of new synthetic methods for the synthesis of hexa-1,3-dien-5-yne and its derivatives. Another direction is the study of its biochemical and physiological effects, particularly its potential as an anticancer agent. In addition, the use of hexa-1,3-dien-5-yne in the synthesis of new materials and bioactive compounds is an area of interest for future research.
Conclusion:
In conclusion, hexa-1,3-dien-5-yne is a highly reactive compound that has been extensively studied for its applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on hexa-1,3-dien-5-yne is needed to fully understand its potential in various fields of science.
Métodos De Síntesis
Hexa-1,3-dien-5-yne can be synthesized through various methods. One of the most common methods is the reaction of 1,3-butadiene with an acetylene in the presence of a catalyst. Another method involves the reaction of 1,3-dibromo-5-hexyne with sodium amide in liquid ammonia. Hexa-1,3-dien-5-yne can also be synthesized through the reaction of 1,3-butadiene with lithium acetylide.
Aplicaciones Científicas De Investigación
Hexa-1,3-dien-5-yne has been extensively studied for its applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in coordination chemistry. In materials science, hexa-1,3-dien-5-yne has been used as a precursor for the synthesis of carbon nanotubes. In addition, hexa-1,3-dien-5-yne has been used as a precursor for the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
hexa-1,3-dien-5-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWJYLKDZYZYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074689 | |
| Record name | 1,3-Hexadien-5-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Hexadien-5-yne | |
CAS RN |
10420-90-3 | |
| Record name | 1,3-Hexadien-5-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Hexadien-5-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)


![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)